2,7-Dinitro-xanthen-9-one
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Overview
Description
2,7-Dinitro-xanthen-9-one is a chemical compound with the molecular formula C13H6N2O6. It is a derivative of xanthone, characterized by the presence of two nitro groups at the 2 and 7 positions on the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitro-xanthen-9-one typically involves the nitration of xanthone. One common method is the reaction of xanthone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dinitro-xanthen-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2,7-Diamino-9H-xanthen-9-one.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dinitro-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2,7-Dinitro-xanthen-9-one is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .
Comparison with Similar Compounds
9H-xanthen-9-one: The parent compound without nitro groups.
2,7-Diamino-9H-xanthen-9-one: The reduced form of 2,7-Dinitro-xanthen-9-one.
2,7-Dihydroxy-9H-xanthen-9-one: A hydroxylated derivative of xanthone.
Uniqueness: this compound is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
51792-18-8 |
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Molecular Formula |
C13H6N2O6 |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
2,7-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H |
InChI Key |
XMSWUZGXFRVEHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
51792-18-8 | |
Origin of Product |
United States |
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